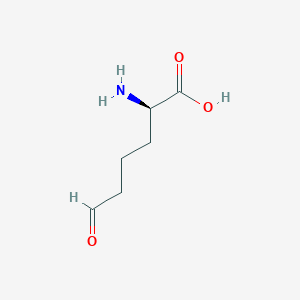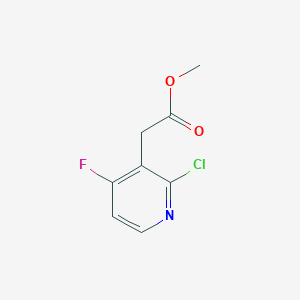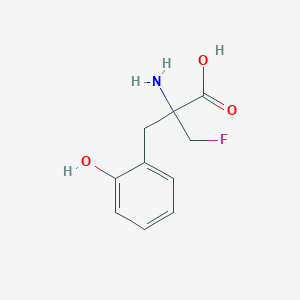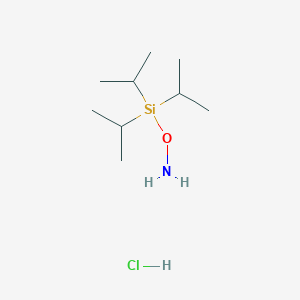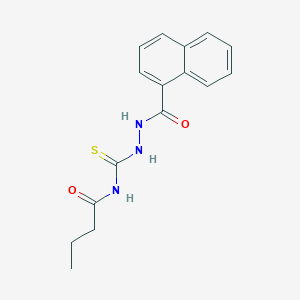
2-Methyloxazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-carbonyl chloride typically involves the chlorination of 2-Methyloxazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as triethylamine or pyridine.
Cycloaddition: Nitrile oxides are used in the presence of a catalyst, such as copper (I) or ruthenium (II), under controlled temperature and solvent conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Isoxazole Derivatives: Formed from cycloaddition reactions.
Scientific Research Applications
2-Methyloxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyloxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological targets .
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Cycloaddition Pathways: The compound can participate in cycloaddition reactions, forming heterocyclic structures that can interact with biological targets.
Comparison with Similar Compounds
- 2-Methyloxazole-4-carbonyl chloride
- 2-Methyloxazole-5-carboxylic acid
- 2-Methyloxazole-4-carboxylic acid
Comparison: 2-Methyloxazole-5-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and the types of derivatives it can form. For example, 2-Methyloxazole-4-carbonyl chloride may have different reactivity patterns due to the position of the carbonyl group .
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 |
InChI Key |
GHBMHSQEKVVEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)

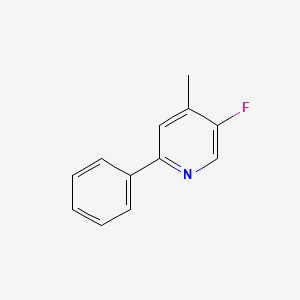
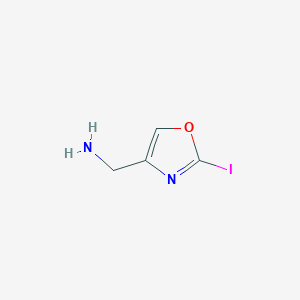
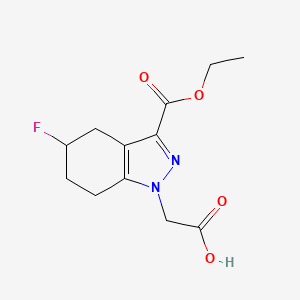
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)

![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
